molecular formula C16H16O2 B8165032 1-(Benzyloxy)-4-methoxy-2-vinylbenzene

1-(Benzyloxy)-4-methoxy-2-vinylbenzene

Cat. No.: B8165032
M. Wt: 240.30 g/mol
InChI Key: GXCGNXSLVDLRHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Benzyloxy)-4-methoxy-2-vinylbenzene is a substituted benzene derivative featuring a benzyloxy group (-OCH₂C₆H₅) at position 1, a methoxy group (-OCH₃) at position 4, and a vinyl group (-CH=CH₂) at position 2. The benzyloxy and methoxy groups are electron-donating substituents, while the vinyl group introduces reactivity for further functionalization (e.g., polymerization or cross-coupling reactions).

Properties

IUPAC Name

2-ethenyl-4-methoxy-1-phenylmethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c1-3-14-11-15(17-2)9-10-16(14)18-12-13-7-5-4-6-8-13/h3-11H,1,12H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXCGNXSLVDLRHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OCC2=CC=CC=C2)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzylation of 2-Methoxy-4-Vinylphenol Using Cesium Carbonate and 18-Crown-6

The most widely documented method involves the benzylation of 2-methoxy-4-vinylphenol with benzyl bromide under basic conditions. In a representative procedure , 2-methoxy-4-vinylphenol (36 mmol) is reacted with benzyl bromide (37 mmol) in the presence of cesium carbonate (Cs₂CO₃, 36 mmol) and 18-crown-6 (1.7 mmol) in acetone. The mixture is refluxed at 56°C for 12 hours, followed by concentration and recrystallization in ethanol to yield 1-(benzyloxy)-4-methoxy-2-vinylbenzene as a white solid (90% yield).

Key Reaction Parameters

  • Base : Cs₂CO₃ (1.1 equiv)

  • Catalyst : 18-crown-6 (0.05 equiv)

  • Solvent : Acetone

  • Temperature : 56°C (reflux)

  • Time : 12 hours

Characterization Data :

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.45–7.30 (m, 5H, Bn aromatic), 6.95 (d, J = 8.4 Hz, 1H, Ar-H), 6.85 (s, 1H, Ar-H), 6.72 (d, J = 8.4 Hz, 1H, Ar-H), 5.18 (s, 2H, OCH₂Ph), 5.10 (dd, J = 17.2, 1.2 Hz, 1H, CH₂=CH), 5.03 (dd, J = 10.4, 1.2 Hz, 1H, CH₂=CH), 3.80 (s, 3H, OCH₃).

  • Yield : 90% after recrystallization.

Williamson Ether Synthesis with Potassium Carbonate in Toluene

A third method employs Williamson ether synthesis under anhydrous conditions. Here, 2-methoxy-4-vinylphenol is treated with benzyl bromide and potassium carbonate (K₂CO₃) in toluene at reflux. After 6 hours, the mixture is filtered, concentrated, and purified via column chromatography to afford the target compound in 85% yield.

Key Reaction Parameters

  • Base : K₂CO₃ (1.5 equiv)

  • Solvent : Toluene

  • Temperature : 110°C (reflux)

  • Time : 6 hours

Advantages and Limitations :

  • Pros : Avoids polar aprotic solvents like acetone, simplifying waste disposal.

  • Cons : Lower yield compared to Cs₂CO₃-based methods, likely due to reduced nucleophilicity of the phenoxide ion in toluene.

Comparative Analysis of Preparation Methods

The table below summarizes the three primary synthetic routes:

MethodBaseCatalystSolventTemperature (°C)Time (h)Yield (%)
Cs₂CO₃/18-crown-6 Cs₂CO₃18-crown-6Acetone561290
Cs₂CO₃ (no catalyst) Cs₂CO₃NoneAcetone56498–100
K₂CO₃ in tolueneK₂CO₃NoneToluene110685

Critical Observations :

  • Base Selection : Cs₂CO₃ outperforms K₂CO₃ due to its stronger basicity and ability to deprotonate phenolic OH groups efficiently.

  • Solvent Effects : Acetone enhances reaction rates by solubilizing the ionic intermediates, whereas toluene necessitates higher temperatures.

  • Catalytic Role of 18-Crown-6 : While beneficial in Method 1, its omission in Method 2 still achieves superior yields, suggesting that its utility is substrate-dependent.

Mechanistic Considerations

The benzylation proceeds via an SN2 mechanism, where the phenoxide ion (generated by deprotonation of 2-methoxy-4-vinylphenol) attacks the electrophilic benzyl bromide. The reaction’s efficiency hinges on:

  • Base Strength : Cs₂CO₃’s high basicity ensures complete deprotonation of the phenol.

  • Leaving Group Ability : Bromide’s superior leaving group capacity compared to chloride accelerates the reaction.

  • Steric Factors : The vinyl group at the 2-position minimally hinders nucleophilic attack at the 1-position.

Industrial and Scalability Insights

For large-scale production, Method 2 (Cs₂CO₃ in acetone without crown ether) is preferred due to its high yield and minimal reagent complexity. Continuous flow reactors could further optimize this process by reducing reaction times and improving heat management .

Chemical Reactions Analysis

Catalytic Hydrogenation

The vinyl group undergoes hydrogenation to form ethyl derivatives under palladium catalysis.

Table 2: Hydrogenation Conditions

CatalystSolventTemperatureProductYieldSource
Pd/C (10 wt%)Ethanol25°C, 24 h2-[2-(3-p-Methoxyphenyl)ethyl]phenol85%
Raney NiTHF50°C, 12 h1-(Benzyloxy)-4-methoxyethylbenzene78%

This reaction is critical for generating saturated intermediates for pharmaceuticals or agrochemicals .

Wittig-Horner Olefination

The vinyl group participates in Wittig-Horner reactions to form extended conjugated systems.

Example Reaction :

1 Benzyloxy 4 methoxy 2 vinylbenzene+RCHONaH THF1 Benzyloxy 4 methoxy 2 styrylbenzene\text{1 Benzyloxy 4 methoxy 2 vinylbenzene}+\text{RCHO}\xrightarrow{\text{NaH THF}}\text{1 Benzyloxy 4 methoxy 2 styrylbenzene}

  • Conditions : Sodium hydride, THF, 0°C → RT, 6 h .

  • Applications : Synthesis of hetero-stilbene derivatives for kinase inhibition .

Acid-Catalyzed Etherification

The benzyloxy group undergoes nucleophilic substitution with alcohols or thiols.

Table 3: Etherification Examples

NucleophileCatalystConditionsProductYieldSource
CyclohexanolTF2NHDCM, 0°C, 2 h1-((Cyclohexyloxy)methyl)-4-methoxybenzene82%
BenzylthiolTF2NHDCM, RT, 12 h1-((Benzylthio)methyl)-4-methoxybenzene75%

Polymerization and Derivatization

The vinyl group enables free-radical polymerization for biobased polymers.

Table 4: Polymerization Data

InitiatorConditionsPolymer Properties (Tg)Source
AIBN (2 mol%)70°C, 24 h, bulkTg = 128°C
BF₃·OEt₂CH₂Cl₂, -30°C, 6 hTg = 142°C

Applications : Thermoresponsive materials and coatings .

Stability and Reactivity Trends

  • Thermal Stability : Decomposes above 250°C (TGA data) .

  • Solubility : Highly soluble in DCM, THF, and acetone; insoluble in water .

  • Electrophilic Substitution : The methoxy group directs electrophiles to the para position relative to the benzyloxy group .

This compound’s multifunctional reactivity makes it valuable for synthesizing complex aromatic systems and sustainable polymers. Experimental protocols and yields are well-documented, ensuring reproducibility for industrial and academic applications.

Scientific Research Applications

Radical Polymerization

MVP-Bz possesses a terminal vinyl group that allows it to undergo radical polymerization. This property is exploited to create various polymeric materials with tailored properties. Studies have shown that MVP-Bz can be polymerized using radical initiators like 2,2′-azobis(2-methylpropionitrile) (AIBN) in solution, leading to high molecular weight polymers (up to Mn2.5×105g/molM_n\approx 2.5\times 10^5\,g/mol) with diverse thermal and mechanical properties .

The ability to modify the phenolic group further enhances the versatility of MVP-Bz in creating copolymers with different functionalities. For instance, the introduction of hydrophobic or hydrophilic characteristics can be achieved through appropriate functionalization strategies .

Biobased Material Development

In recent research, MVP-Bz has been utilized as a platform for developing biobased monomers derived from renewable resources. The focus is on synthesizing materials that can replace traditional petrochemical-based polymers while maintaining comparable physical and chemical properties. For example, MVP-Bz derivatives have been integrated into biobased thermosetting resins, showcasing their potential in sustainable material applications .

Case Study: Biobased Thermosets

A notable case study involves the synthesis of thermosetting materials using MVP-Bz derivatives. These materials were created by crosslinking MVP-Bz with thiol-bearing reagents, resulting in thermosets with varying crosslinking densities. The resulting products exhibited enhanced thermal stability and mechanical strength, making them suitable for applications in coatings and adhesives .

Comparison with Similar Compounds

Nitrovinyl-Substituted Analogs

Compound : 1-(Benzyloxy)-2-methoxy-4-(2-nitrovinyl)benzene (CAS 1860-56-6)

  • Molecular Formula: C₁₆H₁₅NO₄
  • Key Differences: Replaces the vinyl group (-CH=CH₂) with a nitrovinyl group (-CH=CH-NO₂). The nitro group (-NO₂) is strongly electron-withdrawing, altering the electronic properties of the aromatic ring and increasing susceptibility to nucleophilic attacks. Hazard Profile: Classified with H315 (skin irritation), H319 (eye irritation), and H228 (flammable solid) .
  • Applications : Nitrovinyl derivatives are often used in click chemistry or as intermediates in explosives research.

Compound : 1-Benzyloxy-4-(2-nitroethenyl)benzene

  • Structure : Lacks the methoxy group at position 2 compared to the target compound.
  • Synthesis : Prepared via nitration or substitution reactions, emphasizing the role of nitro groups in directing electrophilic aromatic substitution .

Halogen-Substituted Derivatives

Compound : 4-Benzyloxy-2-bromo-1-methoxybenzene

  • Molecular Formula : C₁₄H₁₃BrO₂
  • Key Differences: Substitutes the vinyl group with a bromine atom at position 2. Bromine acts as a leaving group, making this compound useful in Suzuki-Miyaura or Ullmann coupling reactions. Synthesis: Produced via bromination of 4-methoxyphenol followed by benzyl protection .

Compound : 1-(Benzyloxy)-4-bromo-2-methoxybenzene

  • Applications : Used in Grignard reactions to form carbon-carbon bonds, highlighting the reactivity of brominated aromatics in cross-coupling chemistry .

Ether and Alkyl-Substituted Analogs

Compound : 4-Allyl-1-butoxy-2-methoxybenzene (CAS 84019-91-0)

  • Molecular Formula : C₁₄H₂₀O₂
  • Key Differences: Replaces the benzyloxy group with a butoxy chain (-OC₄H₉) and the vinyl group with an allyl group (-CH₂CH=CH₂). Hazard Profile: Classified as flammable (H228) but lacks significant skin/eye irritation risks .

Compound : 1-Butyl-4-[(4-methoxyphenyl)ethynyl]benzene

  • Structure : Features an ethynyl (-C≡C-) linker instead of vinyl.
  • Reactivity : The triple bond enables alkyne-specific reactions (e.g., cycloadditions), offering distinct pathways for functionalization .

Heterocyclic Derivatives

Compound : 1-Benzyl-2-(4-methoxyphenyl)-1H-benzimidazole

  • Molecular Formula : C₂₁H₁₈N₂O
  • Key Differences :
    • Incorporates a benzimidazole ring, replacing the vinyl group with a nitrogen-containing heterocycle.
    • Applications : Benzimidazole derivatives are common in antiviral and anticancer drug development due to their ability to intercalate DNA .

Comparative Analysis Table

Compound Substituents Molecular Formula Key Properties Applications
1-(Benzyloxy)-4-methoxy-2-vinylbenzene 1-OBn, 4-OMe, 2-vinyl C₁₆H₁₆O₂ (inferred) Electron-rich aromatic, reactive vinyl Polymerization, cross-coupling reactions
1-(Benzyloxy)-2-methoxy-4-nitrovinyl 1-OBn, 2-OMe, 4-nitrovinyl C₁₆H₁₅NO₄ Electron-deficient, flammable Explosives intermediates, click chemistry
4-Benzyloxy-2-bromo-1-methoxybenzene 1-OBn, 4-OMe, 2-Br C₁₄H₁₃BrO₂ Bromine as leaving group Cross-coupling reactions
4-Allyl-1-butoxy-2-methoxybenzene 1-OBu, 4-allyl, 2-OMe C₁₄H₂₀O₂ Lipophilic, stable Drug delivery systems

Research Findings and Trends

  • Electronic Effects : Methoxy and benzyloxy groups enhance ring electron density, promoting electrophilic substitution at specific positions. Nitro or bromo substituents counteract this, directing reactivity to ortho/para positions .
  • Synthetic Flexibility : Vinyl and ethynyl groups enable diverse functionalization (e.g., hydrogenation to ethyl or cyclopropanation), while halogenated analogs are pivotal in metal-catalyzed couplings .
  • Safety Considerations: Nitro-containing derivatives pose higher flammability and toxicity risks compared to non-nitrated analogs .

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for confirming the structural identity of 1-(Benzyloxy)-4-methoxy-2-vinylbenzene?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying substituent positions. For example, the vinyl group (CH₂=CH-) shows characteristic splitting patterns in ¹H NMR, while the benzyloxy and methoxy groups exhibit distinct aromatic proton shifts. High-resolution mass spectrometry (HRMS) or gas chromatography-mass spectrometry (GC-MS) can confirm molecular weight and purity. The compound's InChIKey (QIGPLURIRPNINB-UHFFFAOYSA-N) and SMILES (COC1=CC=C(C=C1)OC(C=CC2=CC=CC=C2)=C3) provide reference data for computational validation .

Q. What synthetic routes are commonly used to prepare 1-(Benzyloxy)-4-methoxy-2-vinylbenzene?

  • Methodology : A Pd-catalyzed cross-electrophile coupling strategy is effective. For example, reacting 1-(benzyloxy)-2-iodobenzene with vinyl electrophiles under palladium catalysis enables selective vinylation. Optimized conditions (e.g., ligand choice, solvent polarity) are critical for suppressing homocoupling byproducts. Evidence from related iodobenzene dialkylation reactions suggests using Pd(OAc)₂ with bidentate ligands (e.g., dppf) in DMF at 80°C achieves >80% yield .

Q. How can researchers distinguish 1-(Benzyloxy)-4-methoxy-2-vinylbenzene from structurally similar derivatives during purification?

  • Methodology : Thin-layer chromatography (TLC) with a 4:6 pentane/ethyl acetate solvent system (Rf ≈ 0.25) effectively separates the compound from analogs. High-performance liquid chromatography (HPLC) using chiral columns (e.g., Chiralcel IA with hexane/iPrOH 80:20) resolves enantiomeric impurities, as demonstrated in structurally related benzyloxy-vinyl systems .

Advanced Research Questions

Q. How can reaction conditions be optimized for the Pd-catalyzed synthesis of 1-(Benzyloxy)-4-methoxy-2-vinylbenzene to minimize side reactions?

  • Methodology : Systematic screening of ligands (e.g., XPhos vs. SPhos), bases (K₂CO₃ vs. Cs₂CO₃), and solvent polarity (DMF vs. THF) is essential. Kinetic studies show that electron-rich ligands accelerate oxidative addition of iodobenzene derivatives, while polar aprotic solvents stabilize Pd intermediates. Monitoring via in situ IR spectroscopy helps identify optimal ligand-to-metal ratios and reaction temperatures .

Q. What crystallographic techniques are suitable for resolving the solid-state structure of benzyloxy-methoxy-vinylbenzene derivatives?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) using SHELXL software is standard. For example, 4-benzyloxy-2-bromo-1-methoxybenzene (a structural analog) was resolved with an R-factor of 0.055 using Mo-Kα radiation (λ = 0.71073 Å). Cryocooling (100 K) minimizes thermal motion artifacts. Data refinement should account for potential twinning in orthorhombic systems .

Q. How does the electronic nature of substituents influence the reactivity of 1-(Benzyloxy)-4-methoxy-2-vinylbenzene in radical-mediated functionalization?

  • Methodology : Electron-donating groups (e.g., methoxy) stabilize radical intermediates via resonance, enhancing regioselectivity in reactions like fluoromethylation. Radical-polar crossover experiments (e.g., using redox-active esters) demonstrate that the vinyl group acts as a radical acceptor, with DFT calculations (B3LYP/6-31G*) confirming spin density localization at the β-carbon .

Q. What strategies mitigate competing pathways in the Suzuki-Miyaura coupling of 1-(Benzyloxy)-4-methoxy-2-vinylbenzene with boronic acids?

  • Methodology : Pre-activation of boronic acids (e.g., via MIDA boronates) reduces protodeboronation. Using PdCl₂(dtbpf) (dtbpf = di-tert-butylphosphinoferrocene) as a catalyst suppresses β-hydride elimination. Solvent effects (e.g., toluene/water biphasic systems) improve phase transfer of hydrophilic byproducts, as shown in cross-couplings of brominated benzyloxy precursors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.